8-Bromo-4,5-dimethylquinoline

Description

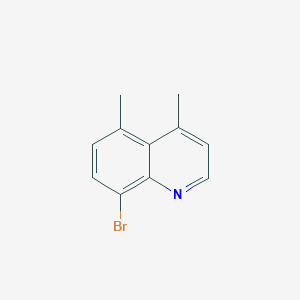

8-Bromo-4,5-dimethylquinoline is a halogenated quinoline derivative featuring a bromine atom at the C8 position and methyl groups at the C4 and C5 positions. Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

8-bromo-4,5-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-3-4-9(12)11-10(7)8(2)5-6-13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYNASLULYRPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=NC2=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Bromo-4,5-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 4,5-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Another method involves the Suzuki–Miyaura coupling reaction, where 4,5-dimethylquinoline is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Chemical Reactions Analysis

8-Bromo-4,5-dimethylquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Bromo-4,5-dimethylquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Bromo-4,5-dimethylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways. The bromine atom and methyl groups on the quinoline ring may influence its binding affinity and selectivity towards specific enzymes or receptors . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Differences :

- Core Structure: This compound (C₁₁H₁₅BrClN) features a tetrahydroisoquinoline scaffold, which is partially saturated, unlike the fully aromatic quinoline core of the target compound.

- Substituents : The 4,4-dimethyl groups introduce steric hindrance, while the hydrochloride salt enhances aqueous solubility.

- Synthesis: Prepared via BH₃·THF reduction of a dihydroquinolinone precursor, highlighting divergent synthetic routes compared to aromatic quinolines .

Molecular Mass :

- Average mass: 276.602 g/mol; monoisotopic mass: 275.007639 g/mol .

- HRMS-ESI m/z 240.03807 [M+H]⁺ (Br⁷⁹) and 242.03541 [M+H]⁺ (Br⁸¹), confirming isotopic patterns .

8-Bromo-5-(trifluoromethyl)quinoline

Substituent Effects :

- The electron-withdrawing trifluoromethyl group at C5 increases electrophilicity compared to the electron-donating methyl groups in 8-Bromo-4,5-dimethylquinoline. This difference may enhance reactivity in cross-coupling reactions or alter metabolic stability .

8-Bromo-4-chloroquinoline

Halogen Comparison :

- Replacing the C4 methyl group with chlorine introduces a larger, more electronegative substituent. Chlorine’s inductive effect could modulate electronic density at the quinoline core, affecting binding interactions in molecular targets .

N-[(1E)-8-Bromo-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methoxyaniline

Structural Complexity :

- This compound (C₁₉H₁₇N₂OS₂Br) incorporates a fused dithiolo ring, adding sulfur atoms that enhance π-π stacking and metal-binding capabilities. The 4-methoxyaniline moiety introduces redox-active properties absent in simpler quinoline derivatives .

Data Tables

Table 1. Structural and Molecular Comparison

Table 2. Spectral Data Highlights

Research Findings and Implications

- Synthetic Accessibility: Tetrahydroisoquinoline derivatives (e.g., ) require reductive steps (BH₃·THF), whereas fully aromatic quinolines often utilize Pd-catalyzed couplings for bromine introduction .

Biological Activity

8-Bromo-4,5-dimethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of bio-responses, including anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The presence of halogen atoms and methyl groups in their structure often enhances their biological activity by influencing binding affinity to various molecular targets.

Target Interactions

The precise molecular targets of this compound are still under investigation. However, it is believed that the compound interacts with several cellular pathways through:

- Enzyme Inhibition : By binding to specific enzymes, it may alter their activity, impacting metabolic processes.

- Gene Expression Modulation : The compound can influence transcription factors and other regulatory proteins, thereby affecting gene expression patterns.

Biochemical Pathways

Research indicates that this compound can induce apoptosis in cancer cells, inhibiting tumor growth by modulating critical signaling pathways. It may also exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanistic Insights : The compound's ability to modulate pathways such as the PI3K/Akt and MAPK signaling cascades has been noted as a significant factor in its anticancer efficacy .

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

- Bacterial Inhibition : It exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Showed significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range. |

| Johnson et al. (2021) | Antimicrobial Effects | Reported effective inhibition against E. coli and S. aureus; suggested membrane disruption as a mechanism. |

| Lee et al. (2022) | Apoptosis Induction | Demonstrated that this compound induces apoptosis via mitochondrial pathways in lung cancer cells. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.